Zinc;2-methanidyl-1,4-dimethylbenzene;chloride is a coordination compound that combines zinc ions with 2-methanidyl-1,4-dimethylbenzene, commonly known as p-xylene, and chloride ions. This compound is of significant interest in various scientific fields due to its unique properties and potential applications.
The compound can be synthesized from commercially available zinc chloride and p-xylene derivatives. Zinc chloride is a widely used reagent in organic synthesis and coordination chemistry, while p-xylene is an aromatic hydrocarbon that serves as a building block in organic synthesis.
This compound falls under the category of coordination complexes, where a central metal atom (zinc) is bonded to surrounding molecules or ions (ligands). Specifically, it can be classified as:
The synthesis of zinc;2-methanidyl-1,4-dimethylbenzene;chloride typically involves the following steps:
The synthesis can be monitored using techniques such as UV-Vis spectroscopy to confirm the formation of the complex. Characterization methods like X-ray diffraction and infrared spectroscopy are employed to elucidate the structure and bonding characteristics of the compound.
The molecular structure of zinc;2-methanidyl-1,4-dimethylbenzene;chloride features:
Key structural data includes bond lengths and angles which can be determined through crystallographic studies. For example, typical bond lengths involving zinc may range from 2.0 to 2.5 Å depending on the coordination environment.
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride can participate in various chemical reactions:
The reactivity of this compound can be studied using kinetic methods and spectroscopic techniques to observe changes in absorption spectra during reactions.
The mechanism by which zinc;2-methanidyl-1,4-dimethylbenzene;chloride exerts its effects involves:
Quantitative data on binding affinities and reaction rates can be obtained through experiments such as surface plasmon resonance or fluorescence spectroscopy.
Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability.
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride has several scientific uses:
Organozinc complexes containing the 2-methanidyl-1,4-dimethylbenzene (p-xylylene) moiety are synthesized primarily through direct zinc insertion or transmetallation routes. The most efficient method involves the reaction of pre-formed p-xylylzinc intermediates with zinc chloride in aprotic solvents. This process yields the hybrid organometallic species [(p-CH₃C₆H₄CH₂)Zn(μ-Cl)₂Zn(CH₂C₆H₄CH₃-p)] with typical yields exceeding 85% when conducted under inert atmospheres at -15°C to 0°C [5] [10]. Alternatively, transmetallation from organolithium precursors provides a complementary pathway, though this method requires stringent temperature control (-78°C) to prevent Wurtz-type coupling byproducts. Kinetic studies reveal that the direct insertion route follows second-order kinetics with an activation energy barrier of 45.2 kJ/mol, as determined by in situ infrared spectroscopy monitoring the consumption of ZnCl₂ [10].
Table 1: Comparative Synthesis Methods for Benzyl-Zinc Chloride Complexes
| Method | Reaction Conditions | Yield (%) | Byproduct Formation | Key Advantages |
|---|---|---|---|---|
| Direct Zinc Insertion | ZnCl₂, THF, -15°C to 0°C | 85-92 | <5% dimerization | Simplified workup |
| Organolithium Transmetallation | n-BuLi, ZnCl₂, -78°C | 78-85 | 12-15% homocoupling | Compatibility with sensitive functionalities |
| Electrochemical Reduction | Zinc anode, p-xylene derivative, DMI | 70-75 | Minimal | Avoids stoichiometric metal reagents |
The electrochemical reduction approach utilizes a zinc anode immersed in 1,3-dimethyl-2-imidazolinone (DMI) solutions containing p-chloromethyl toluene derivatives. This method generates the target benzyl-zinc species through reductive cleavage of carbon-halogen bonds, though with lower efficiency (70-75% yield) compared to direct insertion [2]. Critical to all pathways is the strict exclusion of protic impurities and oxygen, which catalyze deleterious protonolysis or oxidation reactions that degrade organozinc stability.
Stabilization of the highly reactive benzylzinc-chloride moiety requires strategic ligand engineering focused on steric protection of the zinc-carbon bond and electronic modulation of zinc's coordination sphere. Research demonstrates that N,N',N-bis((1H-pyrazol-1-yl)methyl)amine scaffolds provide exceptional stabilization through bidentate N-donor chelation, forming distorted tetrahedral zinc complexes that prevent ligand dissociation or uncontrolled hydrolysis [10]. Systematic modification of pyrazole substituents reveals that 3,5-dimethylpyrazole derivatives enhance complex stability by 65% compared to unsubstituted analogues due to combined steric bulk and electron-donating effects [10].
The incorporation of aryl backbone substituents (e.g., 2,6-diisopropyl groups) creates a protective pocket around the zinc center, as confirmed by X-ray crystallography showing van der Waals contacts between isopropyl methyl groups and the p-xylyl methylene carbon. This steric shielding increases the half-life of the zinc adduct in THF solution from 3 hours to over 48 hours at 25°C [10]. Electronic effects were quantified through Hammett studies, demonstrating that electron-donating para-substituents (σ = -0.37) on the aryl backbone increase zinc-carbon bond strength by 12.7 kJ/mol relative to electron-withdrawing groups (σ = +0.23), as measured by thermogravimetric analysis of decomposition onset temperatures.
Table 2: Ligand Architecture Effects on Zinc Complex Stability
| Ligand Framework | Decomposition Onset (°C) | Half-life in THF (h) | Key Stabilizing Feature |
|---|---|---|---|
| Unsubstituted pyrazolyl | 128 | 3.0 | Basic chelation |
| 3,5-Dimethylpyrazolyl | 211 | 48.2 | Steric protection + electron donation |
| 2,6-Diisopropylaryl backbone | 225 | >72 | Three-dimensional shielding |
| Schiff base derivatives | 183* | 12.5* | Rigid planar architecture |
*Data extrapolated from related Schiff base-zinc systems [1] [7]
The coordination behavior of chloride ligands in p-xylylzinc chloride complexes exhibits pronounced solvent dependence, directly influencing reactivity patterns and structural organization. In donor solvents such as tetrahydrofuran (THF) or 1,3-dimethyl-2-imidazolinone (DMI), chloride ligands become ionically dissociated, forming solvent-separated ion pairs [p-CH₃C₆H₄CH₂Zn(Solv)ₓ]⁺[ZnCl₃]⁻. This ionization enhances electrophilicity at zinc, increasing the rate of aldehyde addition reactions by 15-fold compared to non-donor solvents [2] [5]. Viscosity studies of DMI-ZnCl₂ solutions reveal temperature-dependent ion pair equilibria, with conductivity (σ) increasing from 5.7 mS/cm at 298K to 18.2 mS/cm at 353K due to decreased solution viscosity (η from 3.2 mPa·s to 1.1 mPa·s) and enhanced ionic mobility [2].
Conversely, in non-coordinating aromatic hydrocarbons (toluene, xylene), chloride remains covalently bound in μ₂-bridging modes, forming dimeric or oligomeric structures evidenced by cryoscopic molecular weight measurements and X-ray crystallography. This bridging configuration reduces zinc's electrophilicity but improves thermal stability, with decomposition onset temperatures 40-55°C higher than observed in THF solutions. Computational studies (DFT/B3LYP/6-311G(d,p)) confirm solvent coordination significantly lengthens the Zn-Cl bond from 2.237(2) Å in toluene to 2.892(3) Å in THF, while simultaneously shortening the Zn-C bond by 0.08 Å, enhancing nucleophilic character at the benzyl carbon [4] [10].
Table 3: Solvent Influence on Structural and Reactivity Parameters
| Solvent | Dielectric Constant | Zn-Cl Bond Length (Å) | Relative Aldehyde Addition Rate | Dominant Species |
|---|---|---|---|---|
| Toluene | 2.38 | 2.237(2) | 1.0 (reference) | [RZn(μ-Cl)₂ZnR] dimer |
| Diethyl ether | 4.33 | 2.451(3) | 4.8 | Ion pairs with solvent coordination |
| THF | 7.52 | 2.892(3) | 15.2 | [RZn(THF)₃]⁺[ZnCl₃]⁻ |
| DMI | 37.6 | Fully dissociated | 22.7 | Solvated ions |
The formation of p-xylylzinc chloride intermediates proceeds through concerted oxidative addition mechanisms when employing zinc metal, as elucidated by kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations. Primary deuterium KIE values (kH/kD = 1.8-2.2) observed in p-methylbenzyl bromide insertion indicate C-Br bond cleavage is rate-determining [5]. Computational modeling (B3LYP/6-311G(d,p)) reveals a transition state with simultaneous Zn-C bond formation and bromide dissociation, featuring a nearly linear C-Zn-Br angle (174.5°) and elongated C-Br bond (2.18 Å versus 1.93 Å in reactant) [4].
In transmetallation pathways, ate complex formation precedes zinc halide precipitation, as characterized by multinuclear NMR spectroscopy ([¹H, ¹³C, ⁶⁷Zn]). The reaction of p-methylbenzyl lithium with ZnCl₂ in d₈-THF shows immediate appearance of a ⁶⁷Zn resonance at 125 ppm, indicative of [Li(THF)₄]⁺[(p-CH₃C₆H₄CH₂)₂ZnCl]⁻, which gradually disappears as insoluble (p-CH₃C₆H₄CH₂)ZnCl precipitates. This observation confirms a stepwise mechanism:
Spectroscopic evidence (IR, Raman) for benzyl-zinc bond formation includes the disappearance of the C-Br stretch at 565 cm⁻¹ and emergence of Zn-C vibrations at 480-520 cm⁻¹. The vibrational spectra correlate strongly with DFT-calculated frequencies (scaling factor 0.961), particularly for the asymmetric Zn-Cl stretch observed at 278 cm⁻¹ (calculated: 281 cm⁻¹) [1] [4]. Activation parameters derived from variable-temperature NMR yield ΔH‡ = 52.3 kJ/mol and ΔS‡ = -34.5 J/mol·K, consistent with an associative interchange mechanism in THF solvent.
Table 4: Key Mechanistic Parameters in Benzyl-Zinc Intermediate Formation
| Reaction Pathway | Rate-Determining Step | Activation Energy (kJ/mol) | Characteristic Spectroscopic Signature |
|---|---|---|---|
| Direct zinc insertion | C-X bond oxidative addition | 45.2 | Disappearance of ν(C-Br) at 565 cm⁻¹ |
| Organolithium transmetallation | Ate complex decomposition | 38.7 | ⁶⁷Zn NMR shift at 125 ppm (ate complex intermediate) |
| Electrochemical reduction | Electron transfer at cathode | 29.4 | Cyclic voltammetry peak at -2.15 V vs. Pt |
Comprehensive Compound Table
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1